BCECF

Beschreibung

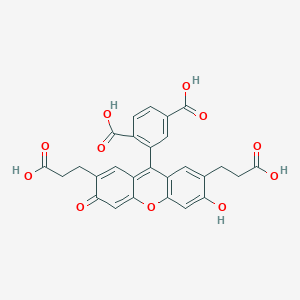

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

85138-49-4 |

|---|---|

Molekularformel |

C27H24O11 |

Molekulargewicht |

524.5 g/mol |

IUPAC-Name |

3-[7'-(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]propanoic acid;methanediol |

InChI |

InChI=1S/C26H20O9.CH4O2/c27-19-11-21-17(9-13(19)5-7-23(29)30)26(16-4-2-1-3-15(16)25(33)35-26)18-10-14(6-8-24(31)32)20(28)12-22(18)34-21;2-1-3/h1-4,9-12,27-28H,5-8H2,(H,29,30)(H,31,32);2-3H,1H2 |

InChI-Schlüssel |

JYHWIMBCXNSGSO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O.C(O)O |

Aussehen |

Assay:≥90%A crystalline solid |

Synonyme |

BCECF Acid; 5(or 6)-Carboxy-3’,6’-dihydroxy-3-oxo-spiro[benzofuran-2(3H),9’-[9H]xanthene]-2’,7’-dipropanoic Acid; 2’,7’-Bis(carboxyethyl)-5(6)-carboxyfluorescein; 9-[2,4(or 2,5)-Dicarboxyphenyl]-6-hydroxy-3-oxo-3H-xanthene-2,7-dipropanoic Acid; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BCECF: The Core of Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), the most widely used fluorescent indicator for intracellular pH (pHi). We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize critical processes to facilitate a deeper understanding and application of this essential research tool.

Core Concepts: What is this compound and How Does It Work?

This compound is a fluorescent dye belonging to the fluorescein family, designed to exhibit a pH-dependent fluorescence spectrum. Its pKa of approximately 6.97 to 7.0 makes it an ideal probe for monitoring cytosolic pH, which typically ranges from 6.8 to 7.4.[1][2][3] At lower pH, this compound is weakly fluorescent, while its fluorescence intensity increases with rising pH.[1]

The utility of this compound in cellular assays is significantly enhanced by its acetoxymethyl (AM) ester derivative, This compound-AM . This non-polar, cell-permeant form can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting this compound-AM into the polar, membrane-impermeant this compound.[1][2][4] This active form of the dye becomes trapped within the cell, allowing for stable and long-term measurements of pHi. This compound itself has 4-5 negative charges at neutral pH, which further aids in its intracellular retention.[2][5]

The principle of pHi measurement with this compound lies in ratiometric fluorescence spectroscopy . The dye is excited at two different wavelengths, and the ratio of the fluorescence intensities emitted at a single wavelength is calculated. One excitation wavelength is at the isosbestic point (around 440 nm), where the fluorescence is independent of pH. The other excitation is at a pH-sensitive wavelength (around 490 nm). By calculating the ratio of the fluorescence intensities (490 nm / 440 nm), a quantitative measure of pHi can be obtained, which is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.[4][6]

Quantitative Data: Spectral Properties of this compound

The following table summarizes the key spectral properties of this compound, which are essential for designing and executing experiments.

| Property | Value | Notes |

| pKa | ~6.97 - 7.0 | Ideal for physiological intracellular pH measurements. |

| pH-sensitive Excitation Wavelength | ~490 nm | Fluorescence intensity at this excitation increases with pH. |

| pH-insensitive Excitation Wavelength (Isosbestic Point) | ~440 nm | Fluorescence intensity at this excitation is stable across different pH values. |

| Emission Wavelength | ~535 nm | The emission maximum shows minimal shift with pH changes.[1] |

| Optimal Measurement Range | pH 6.0 - 8.0 | Provides a sensitive response within this physiological range.[4] |

Experimental Protocols

Cell Loading with this compound-AM

This protocol describes the general procedure for loading cells with the cell-permeant this compound-AM.

Materials:

-

This compound-AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cell culture medium

-

Adherent or suspension cells

Procedure:

-

Prepare this compound-AM Stock Solution: Dissolve this compound-AM in DMSO to a stock concentration of 1 to 10 mM. Store the stock solution in aliquots at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: Dilute the this compound-AM stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 2 to 5 µM. The loading buffer should be free of serum and esterases to prevent premature hydrolysis of this compound-AM.

-

Cell Preparation:

-

Adherent Cells: Plate cells on coverslips or in multi-well plates and allow them to adhere overnight.

-

Suspension Cells: Harvest cells and resuspend them in the physiological buffer at a density of approximately 10^6 cells/mL.

-

-

Loading:

-

For adherent cells, remove the culture medium and add the this compound-AM loading buffer.

-

For suspension cells, add the loading buffer to the cell suspension.

-

-

Incubation: Incubate the cells with the this compound-AM loading buffer for 30 to 60 minutes at 37°C in the dark.[4] Optimal incubation times may vary depending on the cell type.

-

Washing: After incubation, wash the cells three times with the physiological buffer to remove extracellular this compound-AM.[4]

-

De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

Measurement: The cells are now loaded with this compound and are ready for fluorescence measurements.

Intracellular pH Calibration

This protocol describes the in situ calibration of the this compound fluorescence ratio to pHi using the ionophore nigericin.

Materials:

-

This compound-loaded cells

-

Calibration Buffer: 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES.[4]

-

Nigericin stock solution (e.g., 10 mM in ethanol)

-

Solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0) prepared using the calibration buffer.

Procedure:

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with different pH values (e.g., spanning the expected physiological range).

-

Equilibration: After loading and washing the cells, perfuse them with the calibration buffer containing 10 µM nigericin. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.

-

Fluorescence Measurement: Excite the this compound-loaded cells at the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths and record the emission at ~535 nm for each pH point.

-

Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each known pH value. Plot the fluorescence ratio as a function of pH to generate a calibration curve.

-

Determine Experimental pHi: The fluorescence ratios obtained from the experimental cells can then be interpolated onto the calibration curve to determine the intracellular pH.

Visualizations

This compound-AM Loading and Activation Pathway

Caption: this compound-AM passively enters the cell and is converted to the active this compound.

Ratiometric Measurement Workflow

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. genecopoeia.com [genecopoeia.com]

- 3. Reagent for Monitoring Intracellular pH this compound-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Intracellular pH Measurement Using BCECF

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and methodologies for measuring intracellular pH (pHi) using the fluorescent indicator BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein).

Core Principles of this compound for Intracellular pH Measurement

This compound is a widely used fluorescent dye for measuring intracellular pH due to its sensitivity to pH changes within the physiological range.[1][2] Its acetoxymethyl ester form, this compound-AM, is a cell-permeant molecule that can be readily loaded into live cells.[3][4][5] Once inside the cell, intracellular esterases cleave the AM esters, converting this compound-AM into the membrane-impermeant this compound, effectively trapping it in the cytoplasm.[4][5]

The key to this compound's utility is its pH-dependent fluorescence spectrum. This compound exhibits a dual-excitation spectrum with an isosbestic point around 439-440 nm, where fluorescence intensity is independent of pH.[4][5] Conversely, the fluorescence intensity upon excitation at ~490 nm is highly sensitive to changes in pH.[3][5] By taking the ratio of the fluorescence intensities emitted at a constant wavelength (typically ~535 nm) following excitation at both the pH-sensitive and pH-insensitive wavelengths, a ratiometric measurement of intracellular pH can be obtained.[1][3][5] This ratiometric approach provides a robust measurement that corrects for variations in dye concentration, cell path length, and photobleaching.[1]

The relationship between the fluorescence ratio and pHi follows a sigmoidal curve, which can be calibrated to determine the absolute intracellular pH values. The pKa of this compound is approximately 6.97-6.98, making it an ideal probe for measuring pHi in the physiological range of most mammalian cells (typically pH 6.8-7.4).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound for intracellular pH measurement.

| Parameter | Value | Reference |

| pKa | ~6.97 - 6.98 | [1][4] |

| pH-sensitive Excitation Wavelength | ~490 nm | [3][5] |

| pH-insensitive (Isosbestic) Excitation Wavelength | ~440 nm | [3][5] |

| Emission Wavelength | ~535 nm | [3][5] |

| Typical this compound-AM Loading Concentration | 3 - 5 µM | [3][4] |

| Typical Loading Time | 30 - 60 minutes | [3] |

| Typical Loading Temperature | 37°C | [3] |

| Calibration Component | Typical Concentration | Purpose | Reference |

| Nigericin | 10 µM | A K+/H+ ionophore to equilibrate intracellular and extracellular pH. | [3] |

| Valinomycin | 10 µM | A K+ ionophore to clamp the intracellular K+ concentration to the extracellular concentration. | [1][3] |

| High K+ Buffer | 130 mM KCl | To ensure that the membrane potential is close to zero, allowing nigericin to effectively equilibrate pH. | [3] |

Experimental Protocols

This compound-AM Loading of Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound-AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound-AM (stock solution in anhydrous DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Probenecid (optional, to inhibit organic anion transporters and reduce dye leakage)

-

Black-walled, clear-bottom microplates suitable for fluorescence measurements

Procedure:

-

Cell Plating: Plate cells in a black-walled, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

Preparation of Loading Solution:

-

Prepare a 2 to 5 µM this compound-AM working solution in HBSS.

-

If using, add Pluronic F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM) to the working solution.

-

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Wash the cells once with HBSS.

-

Add the this compound-AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with HBSS to remove extracellular dye.[3]

-

Add fresh HBSS or the desired experimental buffer to the wells.

-

-

De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.

-

Measurement: Proceed with fluorescence measurements using a microplate reader or fluorescence microscope equipped with appropriate filters for this compound.

Intracellular pH Calibration

This protocol describes the in situ calibration of intracellular this compound fluorescence to absolute pH values using the nigericin/high K+ method.

Materials:

-

This compound-loaded cells (from the protocol above)

-

High K+ calibration buffers (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[3]

-

Nigericin (stock solution in ethanol or DMSO)

-

Valinomycin (stock solution in ethanol or DMSO)

Procedure:

-

Prepare Calibration Buffers: Prepare a series of high K+ calibration buffers with precise pH values spanning the expected physiological range.

-

Add Ionophores: Just before use, add nigericin (final concentration 10 µM) and valinomycin (final concentration 10 µM) to each calibration buffer.[1][3]

-

Equilibration and Measurement:

-

Replace the buffer in the wells of the this compound-loaded cells with the first high K+ calibration buffer (e.g., pH 8.5).

-

Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.[3]

-

Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

Repeat this process for each of the calibration buffers, proceeding from alkaline to acidic pH or vice-versa.

-

-

Generate Calibration Curve:

-

Calculate the ratio of the fluorescence intensities (e.g., F490/F440) for each known pH value.

-

Plot the fluorescence ratio as a function of pH.

-

Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to generate a standard calibration curve.

-

-

Determine Experimental pHi: The fluorescence ratios obtained from the experimental samples can then be interpolated onto the calibration curve to determine the corresponding intracellular pH values.

Visualizations

This compound-AM Loading and Activation

Caption: this compound-AM loading and activation mechanism in a live cell.

Experimental Workflow for Intracellular pH Measurement

Caption: A typical experimental workflow for measuring intracellular pH using this compound.

Signaling Pathway: Na+/H+ Exchanger (NHE1) Activity Measurement

Caption: Measurement of Na+/H+ Exchanger 1 (NHE1) activity using this compound.

References

- 1. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Reagent for Monitoring Intracellular pH this compound-AM | CAS 117464-70-7 Dojindo [dojindo.co.jp]

- 5. Frontiers | (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System [frontiersin.org]

The Core Mechanism of BCECF as a Ratiometric pH Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) as a ratiometric fluorescent indicator for the precise measurement of intracellular pH (pHi). This document details the underlying principles, experimental protocols, and quantitative data essential for its effective application in research and drug development.

Introduction to this compound

This compound is a highly popular fluorescent dye used for measuring intracellular pH within a physiological range of 6.0 to 8.0.[1][2] Its widespread adoption is attributed to several key characteristics:

-

Ratiometric Measurement: this compound allows for ratiometric analysis, a technique that minimizes errors arising from variations in dye concentration, cell path length, and instrument sensitivity.[3][4]

-

Ideal pKa: With a pKa of approximately 6.98, this compound is highly sensitive to pH changes around the typical cytoplasmic pH of most mammalian cells (~6.8–7.4).[5][6][7]

-

Good Cellular Retention: Once inside the cell, the charged form of this compound is well-retained due to its multiple negative charges at neutral pH.[5][8][9]

-

Compatibility: The dye is compatible with common fluorescence instrumentation, including fluorescence microscopes, plate readers, and flow cytometers.[6][10]

The Ratiometric Mechanism of this compound

The ratiometric capability of this compound stems from the pH-dependent shifts in its fluorescence excitation spectrum.[5][8] While the emission spectrum remains relatively constant with a peak around 535 nm, the excitation profile changes significantly with pH.[2][11][12]

At acidic pH, the protonated form of this compound is predominant, exhibiting an excitation maximum at approximately 440 nm.[3][5] As the pH increases, the dye deprotonates, leading to a significant increase in fluorescence intensity when excited at around 490 nm.[3][5] Critically, there is a specific wavelength, known as the isosbestic point , at approximately 439 nm, where the excitation is independent of pH.[4][5][8]

By calculating the ratio of the fluorescence intensity at the pH-sensitive wavelength (~490 nm) to the intensity at the pH-insensitive isosbestic point (~440 nm), a quantitative measure of intracellular pH can be obtained that is independent of the absolute dye concentration.[3][5]

Principle of ratiometric pH measurement with this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound:

| Parameter | Value | Reference(s) |

| pKa | ~6.98 | [5][6][7] |

| pH-sensitive Excitation Wavelength | ~490-505 nm | [5][11][12] |

| pH-insensitive (Isosbestic) Excitation Wavelength | ~439-440 nm | [4][5][8] |

| Emission Wavelength | ~524-535 nm | [2][11][12] |

| Recommended Measurement Range | pH 6.0 - 8.0 | [1][2] |

Experimental Protocols

Cell Loading with this compound-AM

For intracellular pH measurements, the cell-permeant acetoxymethyl (AM) ester form of this compound, This compound-AM , is used. This compound-AM is a non-fluorescent and uncharged molecule that can readily diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, converting it into the fluorescent, membrane-impermeant this compound, which is then trapped within the cytoplasm.[1][3][8]

Cell loading and activation of this compound-AM.

Materials:

-

This compound-AM (2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

Protocol:

-

Prepare this compound-AM Stock Solution: Prepare a 2 to 20 mM stock solution of this compound-AM in anhydrous DMSO.[13] Aliquot and store at -20°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[13]

-

Prepare Loading Solution: On the day of the experiment, dilute the this compound-AM stock solution to a final working concentration of 3-5 µM in a suitable buffer like HHBS or PBS.[1][13]

-

Cell Loading:

-

Washing: After incubation, wash the cells three times with the buffer to remove any extracellular dye.[1]

-

Ready for Measurement: The cells are now loaded with this compound and ready for fluorescence measurements.

Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pH value, a calibration curve must be generated. This is typically achieved by using a combination of ionophores to equilibrate the intracellular and extracellular pH.

Materials:

-

This compound-loaded cells

-

Calibration Buffer: 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES.[1]

-

Nigericin (a K+/H+ ionophore)

-

Valinomycin (a K+ ionophore)

-

Solutions of known pH (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5)

Protocol:

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with different known pH values (e.g., from 6.5 to 8.5).[1] Add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to each calibration buffer to clamp the intracellular pH to the extracellular pH.[1]

-

Incubate with Calibration Buffers: Incubate the this compound-loaded cells with each of the calibration buffers for approximately 10 minutes.[1]

-

Measure Fluorescence Ratios: For each known pH, measure the fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths.

-

Generate Calibration Curve: Plot the ratio of the fluorescence intensities (F490/F440) against the corresponding pH values.[1] The resulting curve should be sigmoidal and can be fitted using the Henderson-Hasselbalch equation.[1]

-

Determine Unknown pHi: Measure the fluorescence ratio of your experimental samples and use the calibration curve to determine the corresponding intracellular pH.[1]

Experimental workflow for intracellular pH calibration.

Conclusion

This compound remains a cornerstone for the ratiometric measurement of intracellular pH due to its favorable spectral properties, appropriate pKa, and robust performance. By understanding the core principles of its dual-excitation ratiometric mechanism and adhering to meticulous experimental protocols for cell loading and calibration, researchers can obtain accurate and reliable data on intracellular pH dynamics, which is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Reagent for Monitoring Intracellular pH this compound-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bio-rad.com [bio-rad.com]

- 7. This compound | CAS 85138-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Reagent for Monitoring Intracellular pH this compound | CAS 85138-49-4 Dojindo [dojindo.com]

- 10. Ratiometric measurement of intracellular pH of cultured cells with this compound in a fluorescence multi-well plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Cell Loading Protocol for Fluorescent pH Indicator, this compound-AM | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Fluorescence Properties of BCECF Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescence properties of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), a widely used fluorescent indicator for the ratiometric measurement of intracellular pH (pHi).

Core Fluorescence Properties of this compound

This compound is the most widely used fluorescent dye for measuring pHi due to its pKa being close to physiological pH, a pH-dependent excitation spectrum, and excellent intracellular retention.[1][2] Once its cell-permeant acetoxymethyl ester form (this compound-AM) enters a cell, intracellular esterases cleave the AM groups, trapping the now-impermeant, polyanionic this compound dye in the cytoplasm.[1][2]

The key principle behind this compound's utility is its dual-excitation ratiometric nature. The fluorescence intensity when excited at ~490-505 nm is highly sensitive to pH, increasing with alkalinity. In contrast, the fluorescence intensity at its isosbestic point (~439-440 nm) is insensitive to pH changes. By calculating the ratio of the fluorescence emission intensities from these two excitation wavelengths, a precise and internally controlled measurement of pHi can be obtained. This ratiometric approach corrects for artifacts such as variable dye concentration, cell path length, and photobleaching.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound free acid.

Table 1: Spectral Properties of this compound

| Parameter | Value | Notes |

| pH-sensitive Excitation Max | ~505 nm | Intensity increases with increasing pH. |

| Isosbestic Excitation Point | ~439 nm | Excitation at this wavelength is pH-insensitive. |

| Recommended Ratiometric Excitations | 490 nm / 440 nm | A common and effective wavelength pair for ratiometry. |

| Emission Maximum | ~535 nm | The emission wavelength is largely stable across the physiological pH range. |

Table 2: Physicochemical Properties of this compound

| Parameter | Value | Notes |

| pKa | ~6.97 - 7.0 | Ideal for measuring pH changes within the typical physiological range of 6.8–7.4.[1] |

| Molecular Weight | 520.44 g/mol | For the free acid form. |

| Fluorescence Quantum Yield | Not widely reported | This value is dependent on environmental factors such as pH and viscosity. |

| Photostability | Moderate | Prolonged, intense excitation can lead to photobleaching and a decline in the apparent pHi reading, suggesting a change in the dye's pH sensitivity. Ratiometric measurements help to mitigate some effects of photobleaching. |

Mandatory Visualizations

Principle of Ratiometric pH Measurement

The diagram below illustrates the core concept of how this compound is used to measure intracellular pH. The dye is excited at two different wavelengths, one that is pH-sensitive and one that is not (the isosbestic point). The ratio of the resulting emission intensities provides a quantitative measure of pH.

Signaling Pathway: EGF-Induced Intracellular Alkalinization

A classic application of this compound is to monitor changes in pHi following growth factor stimulation. Epidermal Growth Factor (EGF) binding to its receptor (EGFR) initiates a signaling cascade that activates the Na+/H+ exchanger (NHE1), leading to an influx of Na+ and an efflux of H+, which causes a rapid increase in intracellular pH.[1]

Experimental Workflow: Intracellular pH Measurement

The following diagram outlines the typical workflow for loading cells with this compound-AM, performing an experiment (e.g., growth factor stimulation), and calibrating the fluorescence ratio to absolute pH values.

References

An In-depth Technical Guide to BCECF: Discovery, Development, and Application in Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter tightly regulated within the cell, influencing a vast array of physiological processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi in living cells is therefore paramount to understanding cellular function in both health and disease. Since its introduction in 1982 by Rink, Tsien, and Pozzan, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has emerged as the most widely used fluorescent indicator for monitoring pHi.[1][2][3] Its popularity stems from a combination of favorable characteristics, including a pKa near physiological pH, high sensitivity, and the ability to be loaded into intact cells non-invasively. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of this compound, with a focus on providing researchers with the detailed information necessary for its successful implementation in experimental settings.

Discovery and Historical Development

The development of this compound was a landmark achievement in the field of cell physiology, enabling for the first time the convenient and accurate measurement of pHi in small, intact cells.

The Genesis of a pH-sensitive Probe

Prior to the 1980s, methods for measuring pHi were largely invasive and not suitable for dynamic measurements in small cells. These included the use of pH-sensitive microelectrodes and the distribution of weak acids or bases. Recognizing these limitations, Roger Tsien and his colleagues sought to develop a fluorescent pH indicator that could be trapped within the cytoplasm and provide a continuous, real-time readout of pHi.

Their work culminated in the 1982 publication in the Journal of Cell Biology, which introduced a novel, highly fluorescent pH indicator: this compound.[4] This new molecule was a derivative of fluorescein, modified with four to five negative charges at physiological pH, a key feature that ensured its retention within the cytoplasm.[1][2]

The Advent of Ratiometric Measurement

A crucial innovation associated with this compound was the implementation of ratiometric measurements. This compound exhibits a pH-dependent shift in its excitation spectrum, with an isosbestic point around 439 nm where the fluorescence is independent of pH.[5] By measuring the ratio of fluorescence intensity at a pH-sensitive wavelength (e.g., 490 nm) to the intensity at the isosbestic point, a precise determination of pHi can be made that is independent of dye concentration, path length, and instrument efficiency. This ratiometric approach significantly improved the accuracy and reliability of intracellular pH measurements.

Evolution with Technology: Flow Cytometry and Confocal Microscopy

The widespread adoption of this compound was further propelled by advancements in instrumentation. The absorption maximum of the basic form of this compound is close to the 488 nm laser line commonly used in flow cytometers and confocal microscopes, making it an ideal probe for these high-throughput and high-resolution techniques.[1]

-

Flow Cytometry: The use of this compound in flow cytometry enabled the rapid, quantitative analysis of pHi in large populations of cells. This allowed researchers to study the distribution of pHi within a cell population and to identify subpopulations with distinct pH regulatory characteristics. Early applications in the 1990s demonstrated the utility of this compound with flow cytometry for monitoring pHi changes in cultured cells, such as murine hybridomas and chick embryo fibroblasts.

-

Confocal Microscopy: The advent of confocal microscopy provided the ability to visualize pHi with subcellular resolution. By loading cells with this compound, researchers could generate detailed maps of pH gradients within different cellular compartments, providing unprecedented insights into the spatial organization of pH regulation.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference(s) |

| pKa | ~7.0 | [1] |

| Excitation Maximum | ~505 nm (pH-sensitive), ~439 nm (isosbestic) | [5][6] |

| Emission Maximum | ~535 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 90,000 cm⁻¹M⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | Not explicitly reported for this compound. The parent compound, fluorescein, has a quantum yield of 0.93 in basic aqueous solution. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in intracellular pH measurements.

Synthesis of this compound

Cell Loading with this compound-AM

For most applications, this compound is introduced into cells using its membrane-permeant acetoxymethyl (AM) ester form, this compound-AM. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeant this compound in the cytoplasm.

Materials:

-

This compound-AM (handle with care as it is sensitive to moisture)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cell suspension or adherent cells on coverslips

Protocol:

-

Prepare a this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a final concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Prepare a Loading Solution: Immediately before use, dilute the this compound-AM stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Cell Loading:

-

For cell suspensions: Add the loading solution to the cell suspension (e.g., 10^6 cells/mL) and incubate for 30-60 minutes at 37°C.

-

For adherent cells: Remove the culture medium and replace it with the loading solution. Incubate for 30-60 minutes at 37°C.

-

-

Wash: After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular this compound-AM.

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.

Intracellular pH Calibration

To convert the measured fluorescence ratio into an absolute pHi value, an in situ calibration is essential. The most common method utilizes the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and extracellular pH.

Materials:

-

This compound-loaded cells

-

High-potassium calibration buffers of known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) containing ~120-140 mM KCl.

-

Nigericin stock solution (e.g., 10 mM in ethanol)

Protocol:

-

Prepare Calibration Buffers: Prepare a series of high-potassium buffers with different, precisely measured pH values covering the expected physiological range.

-

Equilibrate Cells: Perfuse the this compound-loaded cells with the first high-potassium calibration buffer containing a final concentration of 5-10 µM nigericin.

-

Record Fluorescence Ratio: Once the fluorescence ratio has stabilized (typically within 5-10 minutes), record the fluorescence intensities at the pH-sensitive and isosbestic wavelengths.

-

Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers.

-

Generate a Calibration Curve: Plot the recorded fluorescence ratios against the corresponding extracellular pH values. This curve can then be used to convert the experimental fluorescence ratios from your samples into intracellular pH values.

Visualizing Workflows and Pathways

This compound-AM Loading and Activation Pathway

Caption: Workflow of this compound-AM loading and activation within a cell.

Ratiometric pH Measurement Workflow

Caption: Logical workflow for ratiometric intracellular pH measurement.

Signaling Pathway Influencing Intracellular pH

Caption: A simplified signaling pathway leading to intracellular alkalinization.

Conclusion

This compound has undeniably revolutionized the study of intracellular pH. Its robust properties and adaptability to various platforms have made it an indispensable tool for researchers across numerous disciplines. From its initial discovery to its current widespread use in high-throughput and high-resolution imaging, the story of this compound is a testament to the power of innovative chemical biology in advancing our understanding of fundamental cellular processes. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this powerful fluorescent indicator in their own investigations, continuing the legacy of discovery that began with its inception.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Invitrogen this compound, AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

An In-depth Technical Guide to Measuring Cytoplasmic pH in Live Cells Using BCECF

This guide provides a comprehensive overview of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) for the ratiometric measurement of cytoplasmic pH (pHi) in live cells. It is intended for researchers, scientists, and drug development professionals seeking detailed methodologies and a thorough understanding of the underlying principles.

Core Principles of this compound-based pH Measurement

This compound has become the most widely used fluorescent indicator for measuring pHi due to its ideal pKa of approximately 6.97-7.0, which offers high sensitivity within the typical physiological cytoplasmic pH range of 6.8 to 7.4.[1][2][3][4] The methodology relies on the acetoxymethyl (AM) ester form of the dye, this compound-AM, a non-polar, membrane-permeant molecule that readily diffuses across the cell membrane into the cytoplasm.[1][5][6]

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into the polar, cell-impermeant this compound.[1] This process not only traps the fluorescent indicator within the cytoplasm but also activates its pH-sensitive fluorescence.[1][3] this compound possesses 4-5 negative charges at neutral pH, which significantly hinders its leakage out of the cell.[2][3]

The key advantage of this compound is its suitability for ratiometric measurements.[6] The dye exhibits a pH-dependent fluorescence intensity when excited at ~490 nm, while showing minimal pH dependence when excited at its isosbestic point, ~440 nm.[2][5][7] By calculating the ratio of the fluorescence emission (~535 nm) from these two excitation wavelengths (Ratio = F490/F440), one can determine the pH in a manner that is independent of dye concentration, cell path length, and instrument efficiency.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound.

Table 1: Spectral Properties of this compound

| Parameter | Wavelength/Value | Notes |

|---|---|---|

| pH-Sensitive Excitation | ~490 nm (also 485, 488, 505 nm reported) | Fluorescence intensity increases with pH.[2][5][8] |

| pH-Insensitive Excitation (Isosbestic Point) | ~440 nm (also 395, 439, 450 nm reported) | Fluorescence intensity is stable across the physiological pH range.[2][5][9] |

| Fluorescence Emission Maximum | ~530-535 nm | Collected for both excitation wavelengths.[5][6][10] |

| pKa | 6.97 - 7.0 | Ideal for measuring pH in the physiological range of 6.5-7.5.[1][2][3] |

Table 2: Typical Experimental Parameters

| Parameter | Recommended Value | Notes |

|---|---|---|

| This compound-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from moisture.[2][5][11] |

| This compound-AM Loading Concentration | 3-5 µM | Final concentration in cell culture medium or buffer.[5][9] |

| Cell Loading Time | 30-60 minutes | At 37°C in the dark.[5][9] |

| In Situ Calibration K+ Concentration | 105-150 mM | To clamp the membrane potential.[5][12] |

| Nigericin Concentration (for calibration) | 10 µM | A K+/H+ ionophore to equilibrate pHi with external pH.[5][12] |

| Valinomycin Concentration (optional) | 10 µM | A K+ ionophore sometimes used with nigericin.[5] |

Detailed Experimental Protocols

Accurate pHi measurement requires careful cell handling, dye loading, and a robust in situ calibration.

Protocol 1: Cell Loading with this compound-AM

This protocol describes the steps to load live cells with the this compound-AM ester.

-

Stock Solution Preparation : Prepare a 1 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.[11] Aliquot into small volumes to avoid repeated freeze-thaw cycles and moisture contamination.[7] Store at -20°C.

-

Working Solution Preparation : On the day of the experiment, thaw an aliquot of the this compound-AM stock solution. Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4). Dilute the stock solution into the loading buffer to a final concentration of 3-5 µM.[5]

-

Cell Loading :

-

For adherent cells, remove the culture medium and wash once with the loading buffer.

-

Add the this compound-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark to prevent photobleaching.[5][9]

-

For suspension cells, pellet the cells, resuspend in the working solution, and incubate under the same conditions.[11]

-

-

Washing : After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.[5]

-

De-esterification : Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[5] The cells are now ready for pH measurement.

Protocol 2: In Situ pH Calibration

An in situ calibration is mandatory for each experiment to convert fluorescence ratios into absolute pH values.[7] The nigericin/high-K+ method is most common.[5][12]

-

Prepare Calibration Buffers : Prepare a series of high-K+ calibration buffers (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[5] Adjust the pH of each buffer to a specific value (e.g., 6.5, 7.0, 7.5, 8.0) using NaOH or HCl.[5]

-

Equilibrate pHi and External pH : After experimental measurements are complete on this compound-loaded cells, perfuse the cells with the high-K+ calibration buffer containing 10 µM nigericin.[5][12] This ionophore equilibrates the intracellular K+ and H+ concentrations with the extracellular environment, forcing pHi to match the external pH.

-

Generate Calibration Curve :

-

Sequentially expose the cells to each calibration buffer (from acidic to basic or vice versa), allowing 5 minutes for equilibration at each step.[7]

-

At each pH point, measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and calculate the ratio.

-

Plot the measured ratios (F490/F440) against the known external pH values to generate a calibration curve.

-

Fit the data to the Henderson-Hasselbalch equation to determine the parameters for converting experimental ratios to pHi.[3]

-

Common Challenges and Troubleshooting

Successful pHi measurement requires awareness of potential pitfalls. The table below outlines common issues and their solutions.

Table 3: Troubleshooting Guide for this compound Measurements

| Issue | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Fluorescence Signal | Incomplete hydrolysis of AM ester.Poor dye loading.Low esterase activity in the cell type. | Increase de-esterification time post-loading.[5]Increase dye concentration or loading time.Use Pluronic® F-127 to improve dye solubility.[13] |

| High Background/Dye Leakage | Incomplete removal of extracellular dye.Active export of this compound by organic anion transporters. | Ensure thorough washing after loading.[5]Perform measurements in a dye-free medium.Include probenecid (1-2.5 mM) in the buffer to inhibit transporters.[13][14] |

| Photobleaching/Phototoxicity | Excessive light exposure from the microscope. | Minimize light exposure; use neutral density filters.[7]Use the lowest possible excitation intensity and shortest exposure times.Reduce the frequency of image acquisition.[14] |

| Inaccurate pH Readings | Incorrect or unstable calibration.Dye compartmentalization in organelles. | Perform an in situ calibration for every experiment.[7]Use fresh, high-quality calibration buffers.[15]Verify that the high-K+ concentration used is appropriate for the cell type, as incorrect levels can introduce errors.[16] |

| Signal Drifting | Dye leakage.Temperature fluctuations. | Use probenecid to prevent leakage.[14]Use a temperature-controlled stage to maintain a stable temperature.[15] |

References

- 1. bio-rad.com [bio-rad.com]

- 2. Reagent for Monitoring Intracellular pH this compound | CAS 85138-49-4 Dojindo [dojindo.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. A Protocol for Measurement of Intracellular pH [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. Ratiometric measurement of intracellular pH of cultured cells with this compound in a fluorescence multi-well plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Reagent for Monitoring Intracellular pH this compound-AM | CAS 117464-70-7 Dojindo [dojindo.co.jp]

- 12. Calibration methods and avoidance of errors in measurement of intracellular pH (pHcyt) using the indicator bis(carboxyethyl)-5(6)-carboxyfluorescein (this compound) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. insights.globalspec.com [insights.globalspec.com]

- 16. Inadequacy of high K+/nigericin for calibrating this compound. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Intracellular pH in Mammalian Cells Using BCECF-AM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for measuring intracellular pH (pHi) in mammalian cells using the fluorescent indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). This compound-AM is a cell-permeant dye that is widely used for its sensitivity in the physiological pH range.[1][2]

Principle and Mechanism of Action

This compound-AM is a non-fluorescent and membrane-permeable derivative of the pH-sensitive fluorescent dye, this compound.[3][4] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the membrane-impermeable, fluorescent this compound.[1][2][5] The fluorescence intensity of this compound is pH-dependent, with a pKa of approximately 6.98, making it an ideal probe for measuring pHi within the physiological range of 6.0 to 8.0.[1][2] Ratiometric measurements, comparing the fluorescence intensity at two different excitation wavelengths (typically 490 nm and 440 nm) while monitoring emission at a single wavelength (around 535 nm), allow for accurate and stable pHi determination that is less susceptible to variations in dye concentration, cell path length, and instrument sensitivity.[1][5]

Caption: Mechanism of this compound-AM action in mammalian cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a successful this compound-AM loading protocol, compiled from various sources.

| Parameter | Recommended Range/Value | Notes |

| This compound-AM Stock Solution | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C.[4][6][7] |

| Working Concentration | 2-50 µM in buffer (e.g., HBSS, PBS) | Optimal concentration is cell-type dependent.[1][7] |

| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures may reduce compartmentalization.[4] |

| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature.[1][4] |

| De-esterification Time | 15 minutes | Allows for complete cleavage of AM esters by intracellular esterases.[1] |

| Excitation Wavelengths | 490 nm (pH-sensitive) and 440 nm (isosbestic point) | For ratiometric measurements.[1][5] |

| Emission Wavelength | ~535 nm | [1][5] |

| Optional: Pluronic® F-127 | 0.02% (final concentration) in working solution | A non-ionic detergent that can aid in dye solubilization.[7] |

| Optional: Probenecid | 0.5-1 mM (final concentration) in working solution | An organic anion-transport inhibitor to reduce dye leakage.[7] |

Experimental Protocols

This section provides a detailed methodology for loading mammalian cells with this compound-AM and preparing them for fluorescence-based intracellular pH measurement.

Reagent Preparation

-

This compound-AM Stock Solution (1 mM): Dissolve 1 mg of this compound-AM in approximately 1.22 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. Alternatively, phosphate-buffered saline (PBS) can be used.[1]

-

This compound-AM Working Solution (5 µM): On the day of the experiment, dilute the 1 mM this compound-AM stock solution into the loading buffer to a final concentration of 5 µM. For example, add 5 µL of 1 mM this compound-AM stock solution to 1 mL of loading buffer. It is crucial to vortex the solution immediately after adding the stock to ensure proper dispersion. Note: The optimal working concentration may need to be determined empirically for your specific cell type and experimental conditions and can range from 2-50 µM.[7]

-

(Optional) Pluronic® F-127 (10% w/v stock): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle heating and vortexing. To use, add to the this compound-AM working solution to a final concentration of 0.02%.

-

(Optional) Probenecid (100 mM stock): Prepare a stock solution in a suitable solvent (e.g., 1N NaOH and then adjust pH with HCl). To use, add to the this compound-AM working solution to a final concentration of 0.5-1 mM.

Cell Loading Protocol

This protocol is suitable for both adherent and suspension cells.

-

Cell Preparation:

-

Adherent Cells: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate, coverslips) and allow them to adhere overnight.

-

Suspension Cells: Harvest cells and wash them once with the loading buffer. Resuspend the cells in the loading buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

-

-

Remove Culture Medium: For adherent cells, aspirate the culture medium. For suspension cells, pellet the cells and remove the supernatant.

-

Add this compound-AM Working Solution: Add the prepared this compound-AM working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[1] The optimal incubation time should be determined for each cell line to ensure adequate dye loading without causing cytotoxicity.

-

Wash Cells: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular dye.[1][4]

-

De-esterification: Incubate the cells in fresh loading buffer for an additional 15 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.[1]

-

Measurement: The cells are now ready for intracellular pH measurement using a fluorescence microscope, plate reader, or flow cytometer.

Caption: Experimental workflow for this compound-AM loading.

Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is typically done using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.

-

Calibration Buffer Preparation: Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) and adjust aliquots to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).[1]

-

Add Ionophores: To each pH-adjusted buffer, add nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM).[1] Valinomycin is used to clamp the membrane potential at zero.

-

Cell Treatment: After loading the cells with this compound-AM as described above, replace the loading buffer with the different pH calibration buffers.

-

Incubation: Incubate for 5-10 minutes to allow for pH equilibration.

-

Measurement: Measure the fluorescence ratio (490 nm / 440 nm) for each known pH value.

-

Generate Calibration Curve: Plot the fluorescence ratio as a function of pH. This curve can then be used to determine the pHi of experimental samples from their measured fluorescence ratios.

Considerations and Troubleshooting

-

Cytotoxicity: At high concentrations or with prolonged incubation times, this compound-AM can be cytotoxic. It is advisable to perform a viability assay (e.g., trypan blue exclusion) to determine the optimal loading conditions for your cell type.

-

Dye Leakage: The anionic form of this compound can be actively transported out of some cell types by organic anion transporters. The use of probenecid can help to reduce this leakage.[7]

-

Compartmentalization: In some cases, this compound may accumulate in intracellular organelles. This can be assessed by fluorescence microscopy. Loading at a lower temperature (e.g., room temperature) may minimize this effect.[4]

-

Photobleaching: Minimize exposure of the dye to excitation light to prevent photobleaching, which can affect the accuracy of measurements.

-

Hydrolysis of this compound-AM: this compound-AM is sensitive to moisture. Ensure that DMSO is anhydrous and store stock solutions properly to prevent hydrolysis. The color of the DMSO stock solution can be an indicator of hydrolysis, changing from pale yellow to dark orange upon decomposition.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-rad.com [bio-rad.com]

- 3. apexbt.com [apexbt.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Reagent for Monitoring Intracellular pH this compound-AM | CAS 117464-70-7 Dojindo [dojindo.co.jp]

Using BCECF for Intracellular pH Analysis in Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, signal transduction, and multidrug resistance.[1] The ability to accurately measure pHi in living cells is therefore essential for a wide range of biological research and drug development applications. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a fluorescent dye that has become the most widely used indicator for measuring pHi.[1][2] Its acetoxymethyl ester form, this compound-AM, is a cell-permeant, non-fluorescent compound that readily loads into cells. Once inside, intracellular esterases cleave the AM groups, trapping the now fluorescent and membrane-impermeant this compound in the cytoplasm.[1][2][3]

This compound is a dual-excitation ratiometric pH indicator, which is a key advantage for quantitative measurements.[4][5] Its fluorescence emission intensity at approximately 535 nm is pH-dependent when excited at ~490 nm, while it is largely pH-independent (isosbestic point) when excited at ~440 nm.[3][4][5] By calculating the ratio of the fluorescence intensities at these two excitation wavelengths, a precise and stable measurement of pHi can be obtained that is largely independent of cell size, dye concentration, and instrument fluctuations. With a pKa of approximately 6.97-7.0, this compound is ideally suited for measuring pH changes within the physiological range of most mammalian cells (~pH 6.8–7.4).[1][2][3][4][6][7] This application note provides detailed protocols for using this compound-AM in flow cytometry to measure and quantify intracellular pH.

Quantitative Data Summary

The following table summarizes the key properties of the this compound fluorescent probe for easy reference.

| Property | Value | References |

| pKa | ~6.97 - 7.0 | [1][2][3][4][6][7] |

| pH-sensitive Excitation Wavelength | ~490-505 nm | [2][4][5][7][8] |

| pH-insensitive (Isosbestic) Excitation Wavelength | ~439-440 nm | [2][3][4][5] |

| Emission Wavelength | ~520-535 nm | [2][4][7][8] |

| Recommended Loading Concentration | 1 - 10 µM | [8][9] |

| Solvent for Stock Solution | Anhydrous DMSO | [3][4] |

Experimental Protocols

Materials and Reagents

-

This compound-AM (e.g., from Thermo Fisher Scientific, Biotium, or Cayman Chemical)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

HEPES-buffered saline (or other appropriate physiological buffer)

-

Cell culture medium

-

Suspension cells or adherent cells to be detached

-

Fetal Bovine Serum (FBS)

-

Nigericin (a K+/H+ ionophore)

-

Valinomycin (a K+ ionophore, optional but recommended)

-

High-potassium calibration buffers (pH range from ~6.0 to 8.0)

-

Flow cytometer with 488 nm and preferably a violet (~440 nm) or UV laser line, and appropriate emission filters (e.g., FITC channel, ~530/30 nm).

Protocol 1: Staining Cells with this compound-AM

-

Prepare this compound-AM Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot into small volumes and store at -20°C, protected from light and moisture.[3][4]

-

Cell Preparation:

-

Suspension cells: Harvest cells by centrifugation and wash once with warm (37°C) physiological buffer (e.g., HEPES-buffered saline). Resuspend the cell pellet in the same buffer to a concentration of 1-5 x 10^6 cells/mL.

-

Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Wash the cells by centrifugation and resuspend in warm physiological buffer to a concentration of 1-5 x 10^6 cells/mL.

-

-

Dye Loading: Add the this compound-AM stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[8][9]

-

Washing: After incubation, wash the cells twice with ice-cold physiological buffer to remove extracellular dye. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C between washes.

-

Resuspension: Resuspend the final cell pellet in the desired buffer for analysis. Keep the cells on ice and protected from light until analysis by flow cytometry.

Protocol 2: Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is achieved by equilibrating the intracellular and extracellular pH using ionophores in high-potassium buffers of known pH.[10]

-

Prepare High-Potassium Calibration Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 120-140 mM KCl) and varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0). Use appropriate buffering agents to maintain the desired pH (e.g., MES for acidic pH, HEPES for neutral pH, and TAPS for alkaline pH).

-

Prepare Ionophore Stock Solutions: Prepare stock solutions of nigericin (e.g., 10 mM in ethanol or DMSO) and optionally valinomycin (e.g., 10 mM in DMSO).

-

Stain Cells: Stain a master population of cells with this compound-AM as described in Protocol 1.

-

Aliquot and Equilibrate: Aliquot the stained cell suspension into separate tubes, one for each calibration buffer pH point.

-

Add Ionophores: Add nigericin (final concentration 5-10 µM) and valinomycin (final concentration 5-10 µM) to each tube of cells in the corresponding calibration buffer.[11][12] The combination of these ionophores clamps the intracellular pH to the extracellular pH.

-

Incubate: Incubate the cells for 5-10 minutes at room temperature or 37°C to allow for pH equilibration.

-

Analyze by Flow Cytometry: Acquire data for each calibration point on the flow cytometer, measuring the fluorescence emission at ~535 nm from both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) excitation wavelengths.

Protocol 3: Flow Cytometry Analysis

-

Instrument Setup:

-

For dual-excitation ratiometric measurement, a flow cytometer with two excitation lasers (e.g., a blue laser at 488 nm and a violet laser at 440 nm or a UV laser) is ideal.

-

Set up two fluorescence detectors to collect the emission at ~535 nm, one for each excitation wavelength.

-

If a dual-laser system is unavailable, some flow cytometers can perform single-excitation ratiometric analysis by measuring emission at two different wavelengths, though this is less common for this compound.[3] Alternatively, changes in pHi can be monitored by the change in fluorescence intensity from a single excitation (488 nm), but this is not a true ratiometric measurement and is more prone to artifacts.

-

-

Data Acquisition:

-

Acquire data for the experimental samples and the calibration curve samples.

-

Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

For each gated event, record the fluorescence intensity from the two emission channels.

-

-

Data Analysis:

-

For each cell, calculate the ratio of the fluorescence intensity from the pH-sensitive excitation to the fluorescence intensity from the pH-insensitive excitation (e.g., Ratio = F490/F440).

-

Calibration Curve: Plot the mean fluorescence ratio for each calibration point against the corresponding buffer pH. Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to generate the calibration curve.

-

Determine pHi of Samples: Use the calibration curve to convert the fluorescence ratios of your experimental samples into absolute intracellular pH values.

-

Visualizations

Mechanism of this compound-AM Action

Caption: Mechanism of this compound-AM loading and activation within a cell.

Experimental Workflow for pHi Measurement

Caption: Experimental workflow for intracellular pH measurement.

Signaling Pathway: Regulation of Na+/H+ Exchanger (NHE1)

Caption: Simplified signaling pathway of Na+/H+ exchanger 1 (NHE1) activation.

References

- 1. bio-rad.com [bio-rad.com]

- 2. This compound, Free Acid - Biotium [biotium.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. This compound | CAS 85138-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. This compound Acid (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein), mixed isomers 1 mg [thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biocompare.com [biocompare.com]

- 10. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Optimal Confocal Microscopy Settings for BCECF Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is a widely utilized fluorescent indicator for the measurement of intracellular pH (pHi).[1][2] Its pKa of approximately 6.98 makes it an excellent probe for monitoring pHi changes within the physiological range of 6.5 to 7.5.[1][3] this compound is a dual-excitation ratiometric dye, which allows for accurate pH measurements that are largely independent of dye concentration, photobleaching, and cell path length.[3] This application note provides a comprehensive guide to the optimal settings for confocal microscopy when using this compound, detailed experimental protocols, and illustrative diagrams to facilitate experimental design and execution.

The acetoxymethyl ester form, this compound-AM, is a cell-permeant version of the dye that readily loads into live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the fluorescent this compound indicator in the cytoplasm.[1][4] The fluorescence excitation profile of this compound is pH-dependent, making it ideal for ratiometric imaging.[2]

Data Presentation: Optimal Confocal Microscopy Settings for this compound Imaging

Optimizing confocal microscopy settings is crucial for obtaining high-quality, quantifiable data with this compound. The following table summarizes the key parameters and provides recommended starting points and considerations for optimization. It is important to note that the ideal settings can be instrument-dependent and may require empirical optimization for each specific cell type and experimental condition.

| Parameter | Recommended Setting/Range | Considerations |

| Excitation Wavelengths | Ratiometric Pair: 488/490 nm (pH-sensitive) and ~440 nm (isosbestic point) | The 488 nm line from an Argon laser is commonly used and is very close to the absorption maximum of the base form of this compound.[2] The ~440 nm excitation is near the isosbestic point, where fluorescence is pH-independent, providing a stable reference. Some systems may use a 405 nm laser as an alternative.[5][6] |

| Emission Wavelength | 515 - 535 nm | This compound has a single emission peak around 528-537 nm.[1][5] A bandpass filter within this range should be used to collect the emitted fluorescence. |

| Laser Power | As low as possible (typically < 5%) | Minimize photobleaching and phototoxicity, which can alter cell physiology and lead to inaccurate pH measurements. Use just enough laser power to achieve a good signal-to-noise ratio (SNR). |

| Pinhole Size | 1.0 - 1.5 Airy Units (AU) | A pinhole of 1.0 AU provides the best compromise between confocality (optical sectioning) and signal intensity.[7][8] Opening the pinhole to 1.5 AU can increase signal at the expense of some axial resolution. For highly detailed subcellular imaging, a smaller pinhole (<1.0 AU) can be used, but this will reduce the signal.[7][8] |

| Detector (PMT) Gain/HV | Adjust to utilize the full dynamic range without saturation. | The gain, or high voltage (HV), of the photomultiplier tube (PMT) amplifies the detected signal.[9] Adjust the gain so that the brightest pixels in the image are just below saturation (i.e., not maxed out at the highest intensity value).[10] The offset or "black level" should be set so that the background is just above zero to avoid clipping low-intensity data.[9] |

| Scan Speed & Averaging | Moderate scan speed with line or frame averaging (2-4x) | Slower scan speeds and averaging improve the SNR but increase the risk of photobleaching and may not be suitable for capturing rapid pH dynamics. A balance must be struck based on the experimental needs. |

| Image Resolution | 512x512 or 1024x1024 pixels | Higher resolution images provide more spatial detail but take longer to acquire, increasing light exposure. 512x512 is often sufficient for many applications and is recommended for initial setup and live-cell time-lapses. |

Experimental Protocols

I. This compound-AM Loading Protocol for Adherent Cells

This protocol is designed for loading adherent cells grown on glass-bottom dishes or coverslips suitable for confocal microscopy.

Materials:

-

This compound-AM (cell-permeant)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., HEPES-buffered saline), pH 7.2-7.4

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, anion-exchange inhibitor to reduce dye leakage)

-

Adherent cells cultured on #1.5 thickness glass-bottom dishes or coverslips[11]

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of this compound-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[12]

-

(Optional) Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

(Optional) Prepare a 100 mM stock solution of Probenecid in 1 M NaOH.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, prepare the this compound-AM loading buffer. Dilute the this compound-AM stock solution into HBSS to a final concentration of 2-5 µM.[12]

-

(Optional) To aid in dye dispersion, first mix the this compound-AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final Pluronic F-127 concentration should be around 0.02-0.04%.

-

(Optional) To reduce dye leakage, add Probenecid to the loading buffer at a final concentration of 1 mM.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) HBSS.

-

Add the this compound-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[12] The optimal loading time may vary between cell types.

-

-

Post-Loading Wash:

-

Aspirate the loading buffer.

-

Wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.

-

Add fresh, pre-warmed HBSS (or the desired experimental buffer) to the cells. If using, include 1 mM Probenecid in this buffer as well.

-

Allow the cells to de-esterify the this compound-AM for at least 15-30 minutes at 37°C before imaging. This step is crucial for the dye to become fluorescent and pH-sensitive.

-

II. In Situ Intracellular pH Calibration

To convert the ratio of this compound fluorescence intensities into an absolute pHi value, an in situ calibration is essential. This is typically performed using a K+/H+ ionophore, nigericin, in a high-potassium buffer to equilibrate the intracellular and extracellular pH.[12]

Materials:

-

This compound-loaded cells (from Protocol I)

-

High K+ Calibration Buffers (pH 6.5, 7.0, 7.5, 8.0)

-

Composition: 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES, 10 µM Nigericin.[12] Adjust the pH of each buffer to the desired value using NaOH or HCl.

-

-

Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

-

After loading and de-esterification, replace the buffer on the cells with the first high K+ calibration buffer (e.g., pH 7.5).

-

Allow 5-10 minutes for the pHi to equilibrate with the extracellular pH.

-

Acquire ratiometric images of several fields of view using the optimized confocal settings.

-

Repeat steps 1-3 for each of the remaining calibration buffers, moving sequentially from high to low pH (or vice versa).

-

Data Analysis:

-

For each pH value, measure the average fluorescence intensity ratio (e.g., F490/F440) from regions of interest (ROIs) drawn within the cytoplasm of several cells.

-

Plot the mean fluorescence ratio as a function of the buffer pH.

-

Fit the data to a sigmoidal curve or a linear regression over the physiological range to generate a calibration curve.

-

Use the equation derived from this curve to convert the experimental fluorescence ratios from your experiments into pHi values.

-

Visualizations

Experimental Workflow for this compound Imaging and Calibration

Caption: Experimental workflow for this compound imaging and pH calibration.

Signaling Pathway Example: MAPK Activation by Intracellular pH Changes

Changes in intracellular pH can influence various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[13][14]

Caption: MAPK signaling pathway modulated by intracellular pH.

References

- 1. bio-rad.com [bio-rad.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 4. Cell Loading Protocol for Fluorescent pH Indicator, this compound-AM | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Generalization of the Ratiometric Method to Extend pH Range Measurements of the this compound Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MyScope [myscope.training]

- 8. confocal pinhole [microscopynotes.com]

- 9. MyScope [myscope.training]

- 10. bmglabtech.com [bmglabtech.com]

- 11. web.stanford.edu [web.stanford.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Acidic Environment Leads to ROS-Induced MAPK Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for Live-Cell Imaging of Intracellular pH using BCECF-AM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) for real-time measurement of intracellular pH (pHi) in live cells. This technique is a cornerstone in cellular physiology research and is pivotal in drug development for assessing cellular responses to therapeutic agents.

Intracellular pH is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and multidrug resistance.[1][2] The fluorescent indicator this compound has become a widely used tool for monitoring pHi due to its sensitivity in the physiological pH range and its amenability to ratiometric imaging, which minimizes artifacts from variations in cell thickness, dye concentration, and instrument settings.[1][2][3]

This compound-AM is a cell-permeant derivative of this compound that readily crosses the plasma membrane.[1][4] Once inside the cell, non-specific intracellular esterases cleave the acetoxymethyl (AM) esters, converting the molecule into the membrane-impermeant, pH-sensitive fluorescent indicator, this compound.[1][4][5] This trapping mechanism ensures the accumulation of the active dye within the cytosol.

Mechanism of Action

The fluorescence of this compound is highly dependent on the surrounding pH. The pKa of this compound is approximately 6.98, making it an ideal probe for measuring pHi in the physiological range of 6.5 to 7.5.[1] Ratiometric measurement of pHi is achieved by exciting this compound at two different wavelengths: a pH-sensitive wavelength (around 490 nm) and a pH-insensitive (isosbestic) wavelength (around 440 nm).[3][4][6] The ratio of the fluorescence emission intensities (typically measured at 535 nm) from these two excitation wavelengths provides a quantitative measure of pHi that is independent of dye concentration.[3][4]

Experimental Protocols

Materials

-

This compound-AM (CAS 117464-70-7)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., HEPES-buffered saline)

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Calibration buffers of known pH containing nigericin and valinomycin

Stock Solution Preparation

-

Prepare a 1 to 10 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. This compound-AM is susceptible to hydrolysis, so avoid repeated freeze-thaw cycles.[3][7]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Seeding: Plate cells on a suitable imaging dish or multi-well plate to achieve the desired confluence on the day of the experiment. For example, for a 96-well plate, seed 40,000 to 80,000 adherent cells per well and allow them to attach overnight.[2]

-